molecular formula C12H16Cl2N2O B5661390 N~1~-(2,5-dichlorophenyl)-N~2~,N~2~-diethylglycinamide

N~1~-(2,5-dichlorophenyl)-N~2~,N~2~-diethylglycinamide

Cat. No. B5661390
M. Wt: 275.17 g/mol
InChI Key: RUFFHEHNXUMTFZ-UHFFFAOYSA-N
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Description

Compounds containing dichlorophenyl and diethylglycinamide groups are studied for their diverse chemical reactivities and potential applications in materials science and medicinal chemistry. These compounds' synthesis, characterization, and properties offer insights into their chemical behavior and potential utility.

Synthesis Analysis

Synthetic routes for compounds related to N1-(2,5-dichlorophenyl)-N2,N2-diethylglycinamide often involve multi-step processes, including condensation, etherification, reduction, alkylation, and oxidation steps. These methods aim to construct the molecular scaffold efficiently while introducing functional groups specific to the compound's desired properties (Liu Deng-cai, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's chemical behavior. Techniques such as X-ray diffraction, NMR spectroscopy, and crystallography are employed to elucidate the geometric configuration, bond lengths, and angles, providing insight into the molecular conformation and stability (Kamani et al., 2019).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(diethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(4-2)8-12(17)15-11-7-9(13)5-6-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFFHEHNXUMTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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